molecular formula C24H24N2O4S B2706632 2-(4-methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955228-72-5

2-(4-methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2706632
CAS No.: 955228-72-5
M. Wt: 436.53
InChI Key: GHPAKGQZNDLODK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide ( 955228-72-5) is a synthetic tetrahydroisoquinoline derivative supplied for pharmacological and neuroscientific research. With a molecular formula of C24H24N2O4S and a molecular weight of 436.5 g/mol , this compound is of significant interest in the study of the orexin receptor system. Tetrahydroisoquinoline-based compounds have been identified as potent and selective antagonists for the Orexin-1 (OX1) receptor . The OX1 receptor is a G protein-coupled receptor (GPCR) deeply involved in modulating the brain's reward system, and its selective blockade has been shown to attenuate the development of locomotor sensitization to substances like cocaine, suggesting a potential therapeutic strategy for drug addiction . The structural features of this molecule—including the 2-(phenylsulfonyl) group on the tetrahydroisoquinoline nitrogen and the 4-methoxyphenyl acetamide side chain—are characteristic of scaffolds engineered to enhance receptor affinity and selectivity. This compound is intended for in vitro research applications only to further elucidate the structure-activity relationships (SAR) and physiological roles of orexin receptors. For Research Use Only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-30-22-11-7-18(8-12-22)15-24(27)25-21-10-9-19-13-14-26(17-20(19)16-21)31(28,29)23-5-3-2-4-6-23/h2-12,16H,13-15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHPAKGQZNDLODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-Methoxyphenyl)-N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, also known by its CAS number 955228-72-5, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula : C24_{24}H24_{24}N2_{2}O4_{4}S
  • Molecular Weight : 436.5 g/mol
  • Structure : The compound features a methoxyphenyl group and a tetrahydroisoquinoline moiety, which are significant for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing its potential as an anti-cancer agent and its effects on different cellular mechanisms.

Anticancer Activity

  • Mechanism of Action : Preliminary studies suggest that the compound may exert cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. The presence of the tetrahydroisoquinoline structure is often associated with anti-cancer properties due to its ability to interact with multiple cellular targets.
  • Case Studies :
    • In vitro studies have shown that the compound can significantly reduce the viability of various cancer cell lines. For instance, it demonstrated an IC50_{50} value in the low micromolar range against glioma cells, indicating potent anti-tumor activity.
    • Further investigations into the mechanism revealed that it may activate apoptotic pathways while downregulating survival signals such as AKT and mTOR pathways.

Cytotoxicity and Selectivity

The compound's cytotoxicity was assessed against normal cell lines to evaluate its selectivity. Results indicated that while it effectively inhibited cancer cell growth, it exhibited lower toxicity towards normal cells, suggesting a favorable therapeutic index.

Pharmacological Studies

Several pharmacological assessments have been conducted to evaluate the compound's efficacy and safety profile:

Study Type Findings
In vitro CytotoxicitySignificant reduction in cell viability in glioma and other cancer cell lines
Mechanistic StudiesInduction of apoptosis via caspase activation and inhibition of cell cycle progression
Selectivity TestingLower cytotoxicity in normal cell lines compared to cancerous counterparts

Future Directions

Given the promising results from initial studies, further research is warranted to:

  • Conduct in vivo studies to confirm efficacy and safety.
  • Explore the structure-activity relationship (SAR) to optimize the compound for enhanced potency and selectivity.
  • Investigate potential synergies with existing chemotherapeutic agents.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural uniqueness lies in its tetrahydroisoquinoline core, phenylsulfonyl group, and 4-methoxyphenylacetamide side chain. Key comparisons with analogs include:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Key Substituents/Functional Groups Reported Activity/Properties References
Target Compound: 2-(4-Methoxyphenyl)-N-(2-(phenylsulfonyl)-tetrahydroisoquinolin-7-yl)acetamide Tetrahydroisoquinoline - 4-Methoxyphenylacetamide
- Phenylsulfonyl group
Hypothesized CNS/antimicrobial roles [4, 6]
N-Benzyl-2-{1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-7-[2-(piperidin-1-yl)ethoxy]-tetrahydroisoquinolin-2-yl}acetamide (Compound 20) Tetrahydroisoquinoline - 3,4-Dimethoxybenzyl
- Piperidine-ethoxy
Orexin 1 receptor antagonist (IC₅₀: 12 nM) [1]
(E)-N-(5-(4-Fluorostyryl)-2-(4-methoxyphenyl)-3-(trifluoroacetyl)-1H-indol-7-yl)acetamide (4g) Indole - 4-Methoxyphenyl
- Trifluoroacetyl
- Fluorostyryl
pLDH assay (antimalarial potential) [3]
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide Benzothiazole - 4-Methoxyphenylacetamide
- Trifluoromethyl
Patent-listed (unspecified activity) [5]
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (I) Phenylacetamide - 4-Methoxyphenyl
- Aminophenylsulfanyl
Antimicrobial activity [6]

Key Observations

In contrast, benzothiazole () and indole () cores are linked to varied activities, including antimalarial or anticancer properties.

Substituent Effects: The 4-methoxyphenyl group is a common feature in the target compound, 4g (), and the benzothiazole analog (). This substituent enhances solubility via its electron-donating methoxy group compared to fluoro or chloro substituents . The phenylsulfonyl group in the target compound differs from the sulfanyl group in ’s antimicrobial analog.

Synthetic Feasibility: Yields for tetrahydroisoquinoline analogs in vary widely (24–82%), suggesting that bulky substituents (e.g., piperidine-ethoxy in Compound 20) reduce synthetic efficiency . The target compound’s synthesis pathway is unspecified but may face similar challenges.

The 4-methoxyphenylacetamide moiety in ’s compound shows antimicrobial activity, suggesting a broader therapeutic scope .

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